molecular formula C5H3BBrCl2NO2 B6343583 6-Bromo-2,3-dichloropyridine-4-boronic acid CAS No. 2121514-12-1

6-Bromo-2,3-dichloropyridine-4-boronic acid

Cat. No.: B6343583
CAS No.: 2121514-12-1
M. Wt: 270.70 g/mol
InChI Key: FSCZKKSDEKZYJT-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloropyridine-4-boronic acid is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichloropyridine-4-boronic acid typically involves the bromination and chlorination of pyridine derivatives followed by the introduction of the boronic acid group. One common method involves the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromo-2,3-dichloropyridine is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination, chlorination, and borylation steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

6-Bromo-2,3-dichloropyridine-4-boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloropyridine-4-boronic acid
  • 6-Chloro-3-pyridinylboronic acid
  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
  • 3,5-Dimethylpyrazole-4-boronic acid pinacol ester
  • 2-Pyridineboronic acid

Uniqueness

6-Bromo-2,3-dichloropyridine-4-boronic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for selective functionalization and diverse chemical transformations. This makes it a valuable reagent in the synthesis of complex molecules .

Properties

IUPAC Name

(6-bromo-2,3-dichloropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrCl2NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZKKSDEKZYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Cl)Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222961
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-12-1
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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